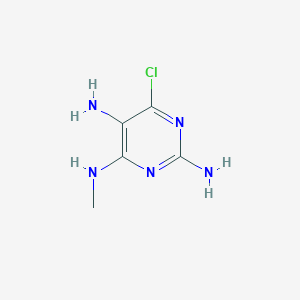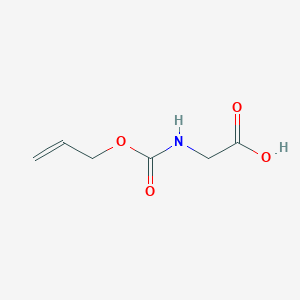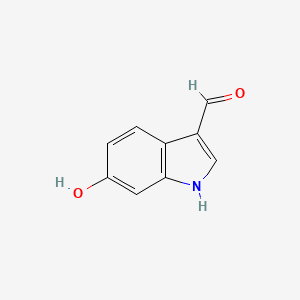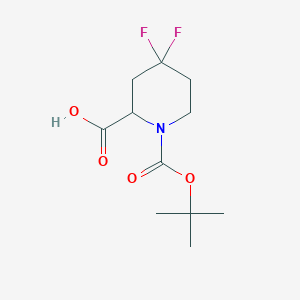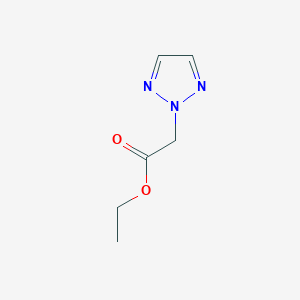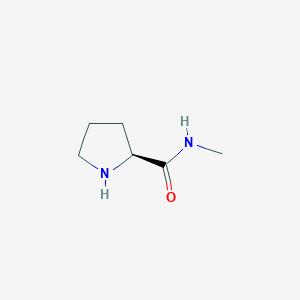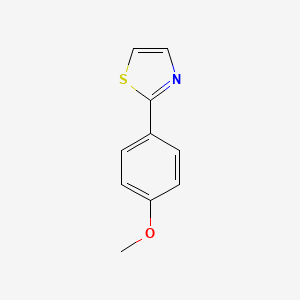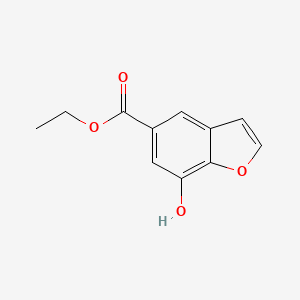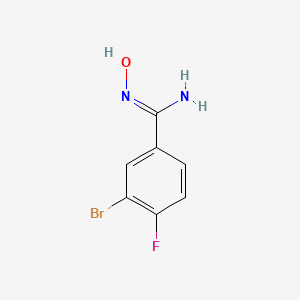
3-Bromo-4-fluorobenzamidoxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-fluorobenzamidoxime is an organic compound with the molecular formula C7H6BrFN2O It is a derivative of benzamidoxime, where the benzene ring is substituted with bromine and fluorine atoms at the 3 and 4 positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-fluorobenzamidoxime typically involves the reaction of 3-bromo-4-fluorobenzonitrile with hydroxylamine hydrochloride in the presence of a base such as triethylamine. The reaction is carried out in ethanol at a temperature of 75°C for 24 hours. The product is then isolated by cooling, concentrating, and partitioning with ethyl acetate and water, followed by drying and concentrating to obtain the amide oxime as a white solid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing purification techniques suitable for industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-4-fluorobenzamidoxime can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Hydroxylamine Hydrochloride: Used in the synthesis of the compound from 3-bromo-4-fluorobenzonitrile.
Triethylamine: Acts as a base in the synthesis reaction.
Ethanol: Solvent used in the reaction.
Major Products Formed
The major product formed from the synthesis reaction is this compound itself. Further reactions can yield various substituted derivatives depending on the reagents and conditions employed.
Aplicaciones Científicas De Investigación
3-Bromo-4-fluorobenzamidoxime has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-fluorobenzamidoxime involves its interaction with specific molecular targets, leading to various biochemical effects The exact pathways and targets depend on the specific application and context of its use
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-4-fluorobenzaldehyde: A related compound with similar structural features but different functional groups.
3-Bromo-4-fluorobenzonitrile: The precursor used in the synthesis of 3-Bromo-4-fluorobenzamidoxime.
3-Bromo-4-fluorobenzylamine:
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring and the presence of the amidoxime functional group. This combination of features imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
845866-56-0 |
|---|---|
Fórmula molecular |
C7H6BrFN2O |
Peso molecular |
233.04 g/mol |
Nombre IUPAC |
3-bromo-4-fluoro-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H6BrFN2O/c8-5-3-4(7(10)11-12)1-2-6(5)9/h1-3,12H,(H2,10,11) |
Clave InChI |
VDRMGMVSAHIQPD-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(=NO)N)Br)F |
SMILES isomérico |
C1=CC(=C(C=C1/C(=N\O)/N)Br)F |
SMILES canónico |
C1=CC(=C(C=C1C(=NO)N)Br)F |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



